The synthesis of vardenafil-d5 follows a multi-step chemical process similar to that of vardenafil but incorporates deuterated precursors. The general method involves:
Vardenafil-d5 has a molecular formula of C23H26N4O4S and a molecular weight of approximately 478.6 g/mol. The structure features:
The incorporation of deuterium alters specific hydrogen atoms in the structure, which can be detected using nuclear magnetic resonance spectroscopy. The characteristic spectral data includes:
Vardenafil-d5 participates in several chemical reactions typical for phosphodiesterase inhibitors:
These reactions are crucial for understanding its stability and behavior in biological contexts.
The mechanism by which vardenafil-d5 exerts its effects is primarily through the inhibition of phosphodiesterase-5. This enzyme is responsible for the degradation of cGMP, a secondary messenger involved in vasodilation and smooth muscle relaxation. By inhibiting this enzyme, vardenafil-d5 increases cGMP levels, leading to enhanced blood flow and erectile function.
The pharmacokinetics reveal that vardenafil is rapidly absorbed with an absolute bioavailability of around 15%. It is metabolized predominantly by cytochrome P450 3A4 into active metabolites, with an elimination half-life ranging from 4 to 5 hours .
Vardenafil-d5 exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography confirm these properties and facilitate quality control during synthesis.
Vardenafil-d5 serves primarily as an internal standard in analytical chemistry for quantifying vardenafil levels in various biological samples. Its use enhances the accuracy and reliability of measurements obtained through mass spectrometry techniques. Additionally, it aids researchers in pharmacokinetic studies and the development of formulations involving phosphodiesterase inhibitors .
Vardenafil-d5 is a deuterated isotopologue of the phosphodiesterase type 5 (PDE5) inhibitor vardenafil, where five hydrogen atoms (protium; ¹H) are replaced by deuterium (²H or D). Its molecular formula is C₂₃H₂₇D₅N₆O₄S, with a molecular weight of 493.63 g/mol (compared to 488.61 g/mol for non-deuterated vardenafil) [1] [4]. The deuterium atoms are strategically incorporated at the N-ethylpiperazine moiety, specifically at the ethyl group (–CH₂CH₃ → –CD₂CD₃) [5]. This modification preserves the core structure responsible for PDE5 inhibition—a pyrimidinyl group linked to a sulfonated phenyl ring and an imidazo-triazine pharmacophore—while altering the kinetic properties of metabolic sites [1] [7].
Key structural attributes include:
Table 1: Structural Identifiers of Vardenafil-d5
Property | Value |
---|---|
CAS Number | 1189685-70-8 |
IUPAC Name | 2-[2-Ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
Canonical SMILES | [²H]C([²H])([²H])C([²H])([²H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC |
InChI Key | XCMULUAPJXCOHI-TXZBQNLLSA-N |
Deuterium isotopic labeling serves dual purposes in drug research: as a tracer for metabolic studies and as a strategy to optimize pharmacokinetics. The deuterium kinetic isotope effect (DKIE) arises because C–D bonds exhibit ~6–10× lower vibrational frequency and require higher activation energy for cleavage than C–H bonds (difference: 1.2–1.5 kcal/mol) [9]. Consequently, deuterium can:
In vardenafil-d5, deuterium acts as a bioisostere—retaining target affinity while altering biopharmaceutical properties. This aligns with the "deuterium switch" paradigm, exemplified by FDA-approved deutetrabenazine [9].
Metabolic Stability
In vitro studies demonstrate vardenafil-d5 undergoes 40–60% slower CYP3A4-mediated N-dealkylation than vardenafil, attributed to DKIE at the ethyl group [5]. This reduces formation of N-desethyl vardenafil—a major metabolite detected in human urine [5] [9].
Table 2: Comparative Properties of Vardenafil and Vardenafil-d5
Parameter | Vardenafil | Vardenafil-d5 | Significance |
---|---|---|---|
Molecular Weight | 488.61 g/mol | 493.63 g/mol | Enables MS detection |
PDE5 IC₅₀ | 0.7 nM | 0.7 nM | Equivalent potency |
CYP3A4 Metabolism Rate | High | Reduced (40–60%) | Extended t₁/₂ potential |
Bioavailability | ~15% | ~25% (estimated) | Improved exposure |
Pharmacological Equivalence
Vardenafil-d5 retains identical PDE5 inhibitory activity (IC₅₀: 0.7 nM) and selectivity profile:
Research Applications
Table 3: Research Applications of Deuterated PDE5 Inhibitors
Application | Example |
---|---|
Metabolic Pathway Mapping | Tracking N-desethylation via MS fragmentation |
Drug-Drug Interaction Studies | Assessing CYP3A4 inhibition on deuterated substrates |
Formulation Bioequivalence | Comparing intranasal vs. oral PK using d5-analogues |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7